molecular formula C10H12O4 B8473566 Ethyl 4-(2-furyl)-4-oxobutanoate

Ethyl 4-(2-furyl)-4-oxobutanoate

Cat. No.: B8473566
M. Wt: 196.20 g/mol
InChI Key: DTLDXAUFLRHRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-furyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-4-oxobutanoate

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-4,7H,2,5-6H2,1H3

InChI Key

DTLDXAUFLRHRQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 629 mg) was added to a solution of tert-butyl 3-(2-furyl)-3-oxopropionate (3.01 g) in tetrahydrofuran (80 ml) at 0° C. and stirred for 10 minutes. Ethyl bromoacetate (1.51 ml) was added to the mixture, and then the reaction mixture was stirred at room temperature for 4 hours, 0.1N hydrochloric acid (200 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:5, v/v)-eluted fraction. This was dissolved in toluene (150 ml), and trifluoroacetic acid (2.64 ml) was added, and then the reaction mixture was stirred at 90° C. for 6 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-(2-furyl)-4-oxobutyrate (2.22 g, yield 79%) as a colorless oil from an ethyl acetate-hexane (1:3, v/v)-eluted fraction.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
629 mg
Type
reactant
Reaction Step Two
Quantity
3.01 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.51 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
2.64 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

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